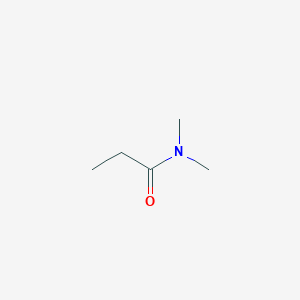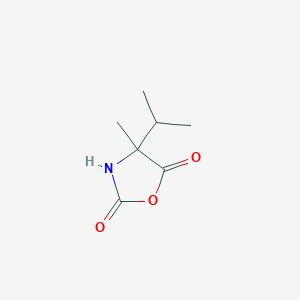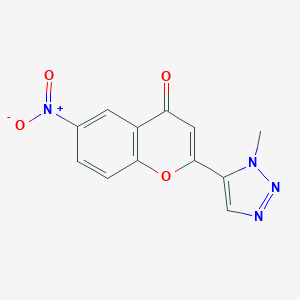
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as coumarin-triazole hybrid and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been found to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.
Effets Biochimiques Et Physiologiques
The coumarin-triazole hybrid has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. Additionally, this compound has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. This can help to protect cells from oxidative stress and prevent the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- in lab experiments has several advantages and limitations. One of the advantages is that this compound is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, this compound has shown promising results in various studies, which makes it a good candidate for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro-. One of the directions is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Additionally, further research can be done to understand its mechanism of action and identify specific targets for its activity. Furthermore, research can be done to explore its potential as an anti-inflammatory agent and investigate its effects on various inflammatory diseases.
Méthodes De Synthèse
The synthesis of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- is carried out using a one-pot reaction. In this reaction, coumarin and azide react with each other in the presence of copper sulfate and sodium ascorbate to form the intermediate compound. This intermediate compound is then further reacted with nitroalkene to obtain the final product.
Applications De Recherche Scientifique
The coumarin-triazole hybrid has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to be effective against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, this compound has also shown potential as an anti-inflammatory agent, which can be used to treat various inflammatory diseases.
Propriétés
Numéro CAS |
131924-52-2 |
|---|---|
Nom du produit |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- |
Formule moléculaire |
C12H8N4O4 |
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-15-9(6-13-14-15)12-5-10(17)8-4-7(16(18)19)2-3-11(8)20-12/h2-6H,1H3 |
Clé InChI |
PVYDWLAWQPBHFH-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
SMILES canonique |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Autres numéros CAS |
131924-52-2 |
Synonymes |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



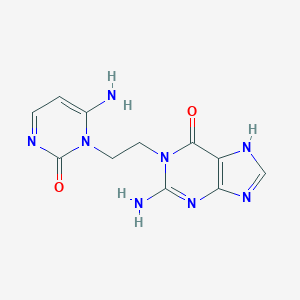
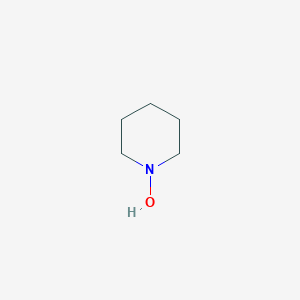
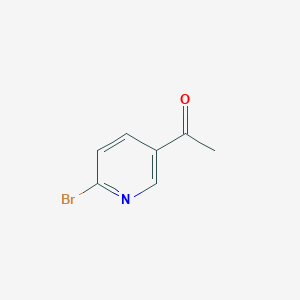
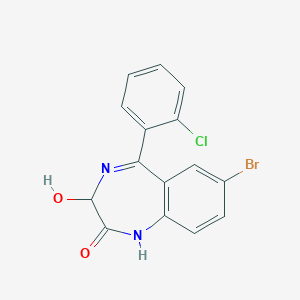
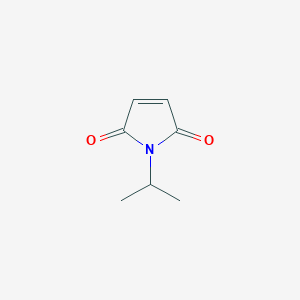
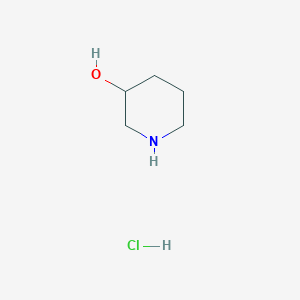
![Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]-](/img/structure/B147088.png)
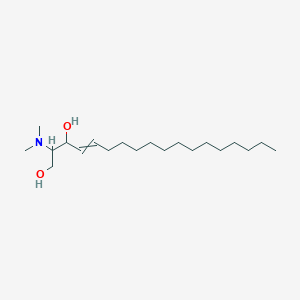
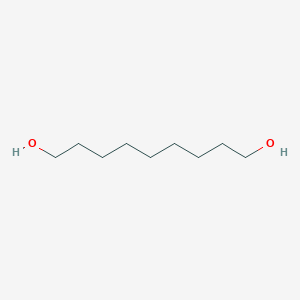
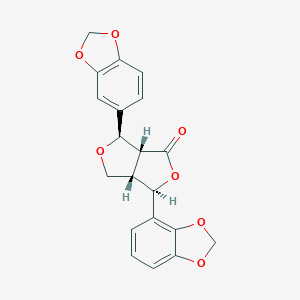
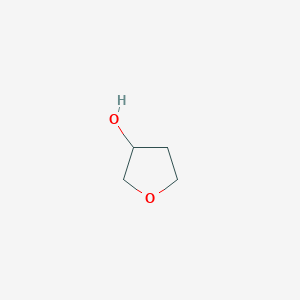
![2-[Butyl(ethyl)amino]-2-oxoacetic acid](/img/structure/B147096.png)
